molecular formula C20H24N4O B10998588 1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone

1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone

Cat. No.: B10998588
M. Wt: 336.4 g/mol
InChI Key: QDYLSZVWLMHBQT-UHFFFAOYSA-N
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Description

1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The benzimidazole derivative is then reacted with piperidine under basic conditions to form the piperidino-substituted benzimidazole.

    Formation of the Pyrrole Ring: The final step involves the reaction of the piperidino-substituted benzimidazole with a pyrrole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or infectious diseases.

    Materials Science: The compound may be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine and pyrrole rings may enhance the compound’s ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Benzimidazol-2-yl)-3-(1H-pyrrol-1-yl)propan-1-one
  • 1-(1H-Benzimidazol-2-yl)-4-(1H-pyrrol-1-yl)butan-1-one
  • 1-(1H-Benzimidazol-2-yl)-5-(1H-pyrrol-1-yl)pentan-1-one

Uniqueness

1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone is unique due to the presence of the piperidine ring, which may confer additional pharmacological properties and enhance its ability to interact with biological targets. This structural feature distinguishes it from other similar compounds and may lead to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C20H24N4O/c25-19(11-7-14-23-12-5-6-13-23)24-15-4-3-10-18(24)20-21-16-8-1-2-9-17(16)22-20/h1-2,5-6,8-9,12-13,18H,3-4,7,10-11,14-15H2,(H,21,22)

InChI Key

QDYLSZVWLMHBQT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)CCCN4C=CC=C4

Origin of Product

United States

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